molecular formula C27H23FN2O2S B11640327 N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11640327
M. Wt: 458.5 g/mol
InChI Key: RYJSPVRGJMJERI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a fluorophenyl group, a thienyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable ketone to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the thienyl and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones and other reducible groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules and study reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
  • (4-fluorophenyl)(2-thienyl)methanol
  • 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide

Uniqueness

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C27H23FN2O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C27H23FN2O2S/c1-16-24(27(32)30-20-11-9-19(28)10-12-20)26(23-8-5-13-33-23)25-21(29-16)14-18(15-22(25)31)17-6-3-2-4-7-17/h2-13,18,26,29H,14-15H2,1H3,(H,30,32)

InChI Key

RYJSPVRGJMJERI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CS4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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